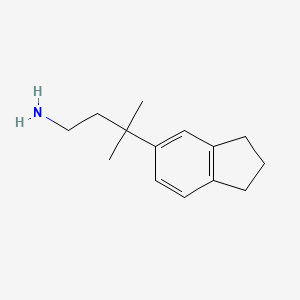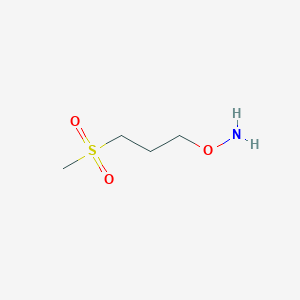
O-(3-methanesulfonylpropyl)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(3-methanesulfonylpropyl)hydroxylamine is a chemical compound that belongs to the class of O-substituted hydroxylamines. These compounds are known for their versatile reactivity and are used in various chemical reactions and industrial applications. The presence of the methanesulfonyl group enhances the compound’s electrophilic properties, making it a valuable reagent in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-(3-methanesulfonylpropyl)hydroxylamine typically involves the reaction of hydroxylamine with methanesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol, and the product is isolated by precipitation and filtration . The general reaction scheme is as follows:
NH2OH+CH3SO2Cl→this compound+HCl
Industrial Production Methods
For industrial production, the process is scaled up with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like electrodialysis can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
O-(3-methanesulfonylpropyl)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl oximes.
Reduction: It can be reduced to primary amines.
Substitution: It participates in nucleophilic substitution reactions, where the methanesulfonyl group acts as a leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can react with this compound under mild conditions.
Major Products Formed
Oxidation: Sulfonyl oximes.
Reduction: Primary amines.
Substitution: Various substituted hydroxylamines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
O-(3-methanesulfonylpropyl)hydroxylamine has several applications in scientific research:
Chemistry: Used as an electrophilic aminating reagent in organic synthesis to introduce amino groups into molecules.
Biology: Employed in the synthesis of biologically active compounds, including potential drug candidates.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of O-(3-methanesulfonylpropyl)hydroxylamine involves its role as an electrophilic aminating agent. The methanesulfonyl group enhances the electrophilicity of the nitrogen atom, allowing it to react with nucleophiles to form new C-N bonds. This reactivity is exploited in various synthetic transformations, including the formation of amines, amides, and N-heterocycles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
O-(Mesitylsulfonyl)hydroxylamine: Similar in structure but with a mesityl group instead of a methanesulfonyl group.
Hydroxylamine-O-sulfonic acid (HOSA): Another O-substituted hydroxylamine with a sulfonic acid group.
O-(Diphenylphosphinyl)hydroxylamine (DPPH): Contains a diphenylphosphinyl group, used as an electrophilic aminating reagent.
Uniqueness
O-(3-methanesulfonylpropyl)hydroxylamine is unique due to its specific methanesulfonyl group, which imparts distinct reactivity and stability compared to other O-substituted hydroxylamines. This makes it particularly useful in certain synthetic applications where other reagents may not be as effective .
Eigenschaften
Molekularformel |
C4H11NO3S |
|---|---|
Molekulargewicht |
153.20 g/mol |
IUPAC-Name |
O-(3-methylsulfonylpropyl)hydroxylamine |
InChI |
InChI=1S/C4H11NO3S/c1-9(6,7)4-2-3-8-5/h2-5H2,1H3 |
InChI-Schlüssel |
QYBOQIGYQVNACV-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)CCCON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


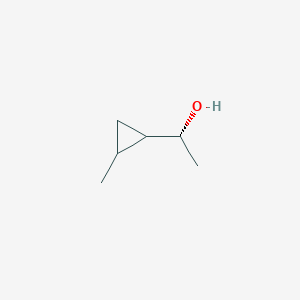
![4-[6-(Aminomethyl)pyridin-2-yl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B13603065.png)
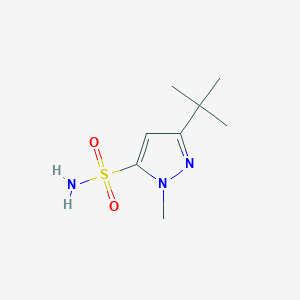



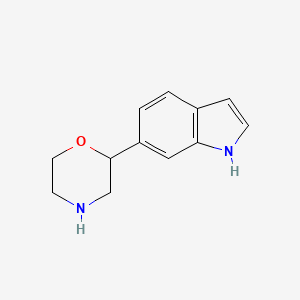
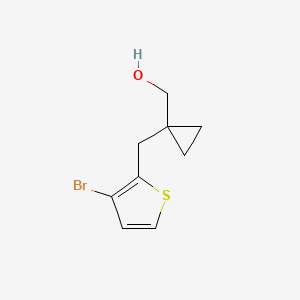
![tert-butylN-[(3R)-1-(piperidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B13603114.png)

![6-Oxa-2-azaspiro[3.4]octane-2-carboxamide](/img/structure/B13603123.png)
